![molecular formula C5H8Cl2O2 B1349293 4-Chlorobutyl chloroformate CAS No. 37693-18-8](/img/structure/B1349293.png)
4-Chlorobutyl chloroformate
Overview
Description
4-Chlorobutyl chloroformate is an acid halide . It is generated during the condensation of hydroxy acid with diphosgene .
Synthesis Analysis
Chloroformates are a class of organic compounds with the formula ROC(O)Cl. They are formally esters of chloroformic acid . The generation of 4-chlorobutyl chloroformate is reported during the condensation of hydroxy acid with diphosgene .
Molecular Structure Analysis
The molecular formula of 4-Chlorobutyl chloroformate is ClCO2(CH2)4Cl . Its molecular weight is 171.02 .
Chemical Reactions Analysis
Chloroformates react with amines to form carbamates and with alcohols to form carbonate esters . They also react with carboxylic acids to form mixed anhydrides . These reactions are typically conducted in the presence of a base which serves to absorb the HCl .
Physical And Chemical Properties Analysis
4-Chlorobutyl chloroformate has a refractive index of n20/D 1.453 (lit.) . Its boiling point is 89-90 °C/10 mmHg (lit.) and it has a density of 1.252 g/mL at 25 °C (lit.) .
Scientific Research Applications
Chemical Synthesis
4-Chlorobutyl chloroformate is used in chemical synthesis . It is an acid halide, which means it can react with alcohols and amines to form esters and amides, respectively . This makes it a valuable reagent in the synthesis of a wide range of organic compounds .
Generation during Condensation of Hydroxy Acid with Diphosgene
The generation of 4-chlorobutyl chloroformate is reported during the condensation of hydroxy acid with diphosgene . This reaction is important in the synthesis of certain types of polymers .
Solvolysis Studies
4-Chlorobutyl chloroformate has been used in solvolysis studies . These studies are important for understanding the mechanisms of chemical reactions . In particular, the influence of a terminal chlorine substituent on the kinetics and the mechanism of the solvolyses of n-alkyl chloroformates in hydroxylic solvents has been studied .
Study of Reaction Mechanisms
The compound has been used to study the effect of a terminal chlorine substituent on the rates and the mechanisms of the solvolysis of ethyl chloroformate . This research is crucial for understanding how different substituents affect reaction rates and mechanisms .
Use in Physical Organic Chemistry
4-Chlorobutyl chloroformate has been used in the field of physical organic chemistry . In particular, it has been used to study the influence of a chloro substituent on the solvolysis of propyl chloroformate and butyl chloroformate .
Use in Grunwald-Winstein Equation
The compound has been used in the application of the Grunwald-Winstein equation . This equation is used to study the rates of solvolysis reactions .
Mechanism of Action
The reactivity of chloroformates and acyl chlorides are similar . A study on the effect of a terminal chlorine substituent on the solvolysis of ethyl chloroformate extended to the effect of a 3-chloro substituent on the previously studied solvolysis of propyl chloroformate and to the effect of a 4-chloro substituent on the here reported rates of solvolysis of butyl chloroformate .
Safety and Hazards
properties
IUPAC Name |
4-chlorobutyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2/c6-3-1-2-4-9-5(7)8/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDWRXBRYNVCDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)COC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369853 | |
Record name | 4-Chlorobutyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobutyl chloroformate | |
CAS RN |
37693-18-8 | |
Record name | 4-Chlorobutyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chlorobutyl carbonochloridate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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